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Compound of Interest

Compound Name: 1,3-Butanediamine

Cat. No.: B1605388

CAS Number: 590-88-5
For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1,3-butanediamine, a
versatile diamine building block. It covers its chemical and physical properties, spectral data,
synthesis protocols, and key applications, with a focus on its utility in research and
development.

Chemical Identity and Physical Properties

1,3-Butanediamine, also known as 1-methyltrimethylenediamine, is a four-carbon aliphatic
diamine. It exists as a racemic mixture and as individual (R)- and (S)-enantiomers, each with
distinct CAS numbers. Its physical and chemical properties are summarized below.

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name Butane-1,3-diamine

Molecular Formula CaH12N2

Molecular Weight 88.15 g/mol [1]

Canonical SMILES CC(CCN)N

InChl Key RGTXVXDNHPWPHH-UHFFFAOY SA-N
CAS Number (Racemate) 590-88-5[1]

CAS Number ((S)-enantiomer) 25139-83-7

CAS Number ((R)-enantiomer) 44391-42-6[2]

Table 2: Physical and Chemical Properties

Property Value Source
Appearance Colorless liquid [1]
Boiling Point 142-150 °C [1]
Density 0.85 g/cm? (relative to water) [1]
Flash Point 52 °C (open cup) [1]
Solubility Very good in water [1]
Vapor Pressure 0.6 kPa at 20 °C [1]
XLogP3-AA -0.9 [1]
Hydrogen Bond Donor Count 2 [1]

Hydrogen Bond Acceptor
ydrog p ’ [1]
Count

Spectroscopic Data
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Spectroscopic analysis is crucial for the identification and characterization of 1,3-

butanediamine. The following table summarizes expected spectral features. Actual spectra

can be accessed through chemical databases such as SpectraBase.[3]

Table 3: Spectroscopic Data Summary

Technique

Expected Peaks / Sighals

1H NMR

Signals for protons on carbons adjacent to
nitrogen atoms are expected in the ~2.3-3.0
ppm range. Protons on the amine groups (-NHz2)
typically appear as a broad signal between 0.5-

5.0 ppm.

13C NMR

Carbons directly bonded to the nitrogen atoms
are expected to appear in the 30-65 ppm range.
[4][5][6] The nitrile carbon, if present as a

precursor, would appear around 120 ppm.[6]

IR Spectroscopy

N-H Stretch: Two bands for the primary amine
are expected between 3400-3250 cm~1. N-H
Bend: A band is expected in the 1650-1580
cm~1 region. C-N Stretch: Aliphatic C-N
stretching is observed between 1250-1020
cm~1, N-H Wag: A broad absorption is expected
between 910-665 cm~1.

Mass Spectrometry

The NIST WebBook provides the mass
spectrum (electron ionization) for 1,3-
butanediamine.[7] The molecular ion peak is

expected at m/z = 88.

Synthesis and Experimental Protocols

1,3-Butanediamine can be synthesized through various routes, with the catalytic

hydrogenation of nitriles being a common and effective laboratory and industrial method.[8]

General Synthesis Pathways
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Several methods exist for the preparation of 1,3-diamines, including the reduction of
corresponding dinitriles, azides, or amides, and biosynthetic pathways. The diagram below
illustrates common chemical synthesis routes.

Starting Materials

[ 3-Aminobutyronitrile j [ Crotonaldehyde j [ 1,3-Diazidobutane j

High Hz Pressure 1. NH20H-HCI
Basic Conditions 2. Hz/Catalyst

Clean Reduction

Reaction [Processes

Reduction

1. Oximation
2. Reduction

Catalytic Hydrogenation

(e.g., Raney Ni, Rh, Co) (e.g., H2/Pd, LiAlHa4)

Final Broduct

1,3-Butanediamine

Click to download full resolution via product page

Caption: General synthetic routes to 1,3-butanediamine.

Experimental Protocol: Catalytic Hydrogenation of 3-
Aminobutyronitrile

This protocol is a generalized procedure based on established methods for nitrile
hydrogenation to primary amines.[8][9] Researchers should optimize conditions for their
specific equipment and scale.

Materials:
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3-Aminobutyronitrile
Solvent: Anhydrous ethanol or methanol

Catalyst: Raney Nickel (slurry in water), Raney Cobalt, or Rhodium on a support (e.g.,
Rh/Al203)

Basic Additive (optional but recommended): Sodium hydroxide or ammonia
Hydrogen Gas (high purity)

Inert Gas (Nitrogen or Argon)

Standard laboratory glassware for inert atmosphere reactions
High-pressure autoclave/hydrogenation reactor

Procedure:

Catalyst Preparation: In a high-pressure reactor, add the catalyst. For Raney Nickel, this is
typically a 5-10% weight loading relative to the nitrile. If using a supported catalyst, a lower
loading (e.g., 1-5 mol%) may be sufficient.

Reaction Setup: Add the solvent (e.g., ethanol) and the basic additive. The use of a basic
substance helps to suppress the formation of secondary and tertiary amine byproducts.[10]

Addition of Nitrile: Add the 3-aminobutyronitrile to the reactor.

Inerting: Seal the reactor and purge thoroughly with an inert gas (e.g., nitrogen) to remove all
oxygen.

Hydrogenation: Pressurize the reactor with hydrogen gas. Typical pressures range from 20
to 80 bar.[9]

Heating and Agitation: Begin vigorous stirring and heat the reactor to the target temperature,
typically between 70-100 °C.[8]
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» Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas.
The reaction is complete when hydrogen consumption ceases. Reaction times can vary from
3 to 24 hours depending on the catalyst, temperature, and pressure.[9][10]

o Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen.
Purge the reactor with inert gas.

o Filtration: Filter the reaction mixture through a pad of Celite to carefully remove the catalyst.

 Purification: Remove the solvent from the filtrate under reduced pressure using a rotary
evaporator. The resulting crude 1,3-butanediamine can be purified by fractional distillation
under vacuum.

Applications in Research and Development

1,3-Butanediamine is a valuable building block in both polymer chemistry and pharmaceutical
synthesis due to its two reactive amine groups.

Polyamide Synthesis

The diamine functionality allows 1,3-butanediamine to be used as a monomer for the
synthesis of specialty polyamides. The chirality of (R)- or (S)-1,3-butanediamine can be used
to impart specific properties to the resulting polymer.[11]
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Reactants & Solvents
1,3-Butanediamine
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|
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Caption: Workflow for polyamide synthesis via low-temperature solution polycondensation.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b1605388?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol: Synthesis of Polyamide from 1,3-
Butanediamine and Adipoyl Chloride

This protocol is adapted from established methods for the synthesis of polyamides from short-

chain diamines.[11]

Materials:

1,3-Butanediamine

Adipoyl chloride

Anhydrous N-methyl-2-pyrrolidone (NMP)
Lithium Chloride (LiCl)

Methanol

Three-necked round-bottom flask with mechanical stirrer, nitrogen inlet/outlet, and dropping
funnel

Procedure:

Reaction Setup: Assemble and thoroughly dry the glassware. Maintain a nitrogen
atmosphere throughout the reaction.

Diamine Solution: In the flask, dissolve a precise molar amount of 1,3-butanediamine and
LiCl (as a solubilizing agent) in anhydrous NMP. Stir until fully dissolved.

Cooling: Cool the diamine solution to 0-5 °C using an ice-salt bath.

Diacid Chloride Addition: Dissolve an equimolar amount of adipoyl chloride in a small volume
of anhydrous NMP in the dropping funnel. Add this solution dropwise to the stirred, cooled
diamine solution over 30-60 minutes. Maintain the temperature below 5 °C to control the
exothermic reaction.

Polymerization: After the addition is complete, continue stirring the mixture at 0-5 °C for 2-4
hours. Then, allow the reaction to warm to room temperature and continue stirring for an
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additional 12-24 hours. The solution will become viscous as the polymer forms.

» Precipitation: Precipitate the polyamide by slowly pouring the viscous reaction solution into a
large volume of vigorously stirred methanol. A fibrous solid will form.

 Purification: Collect the polymer by filtration. To remove unreacted monomers, oligomers,
and salts, wash the polymer thoroughly with hot water and then again with methanol.

e Drying: Dry the purified polyamide product in a vacuum oven at 60-80 °C until a constant
weight is achieved.

Pharmaceutical and Agrochemical Building Block

Diamine structures are integral to many biologically active compounds. 1,3-diamines serve as
important motifs in natural products and are used as building blocks in the synthesis of
pharmaceuticals and agrochemicals. Their ability to form hydrogen bonds and coordinate with
metal ions makes them key components in designing molecules with specific biological targets.

Safety and Handling

1,3-Butanediamine is a corrosive substance and should be handled with appropriate personal
protective equipment (PPE).

Exposure Routes: The substance can be absorbed into the body by inhalation of its vapor,
through the skin, and by ingestion.[1]

o Short-Term Effects: The substance is corrosive to the eyes, skin, and respiratory tract.[1]

e Fire Hazard: The compound is flammable. Vapors may form explosive mixtures with air
above its flash point of 52 °C.[1]

o Handling: Work in a well-ventilated fume hood. Wear chemical-resistant gloves, safety
goggles, and a lab coat. Keep away from open flames, sparks, and heat.[1]

o Storage: Store in a cool, dry, well-ventilated area, separated from oxidants. Keep the
container tightly closed. The storage area should be fireproof.[1]
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Always consult the Safety Data Sheet (SDS) for complete safety and handling information
before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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